Specific Scientific Field: Neuroscience and Pharmacology
Summary of the Application: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Selegiline, which has a similar structure to the compound , is found to have an antiapoptotic function .
Methods of Application or Experimental Procedures: These compounds act as monoamine oxidase inhibitors. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Results or Outcomes: Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Specific Scientific Field: Biochemistry and Biotechnology
Summary of the Application: As a whole-cell strategy for the asymmetric bioreduction of certain compounds, specific strains of bacteria are employed .
Methods of Application or Experimental Procedures: In this investigation, culture conditions were tuned using I-optimal design-based model .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .
Methods of Application or Experimental Procedures: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
Summary of the Application: The paper discusses a method for the conversion of primary nitroalkanes to carboxylic acids .
Methods of Application or Experimental Procedures: The paper proposes a mechanism (Kornblum) for this conversion .
Summary of the Application: Methyl N-phenyl carbamate (MPC) was synthesized from aniline, urea, and methanol .
Methods of Application or Experimental Procedures: The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction condition on the synthesis of MPC were investigated .
The compound consists of several key functional groups:
The specific arrangement of these groups likely influences the molecule's overall properties and potential reactivity.
H2O + CH3N(COOCH2CH2Ph) -> CO2 + CH3NH2 + PhCH2CH2OH (Equation 1)
Methyl N-(1-phenylpropan-2-yl)carbamate exhibits biological activity primarily through its interaction with cholinergic systems. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling.
Several methods have been developed for synthesizing methyl N-(1-phenylpropan-2-yl)carbamate:
Methyl N-(1-phenylpropan-2-yl)carbamate has several notable applications:
Interaction studies involving methyl N-(1-phenylpropan-2-yl)carbamate focus on its effects on cholinergic receptors and enzymes. Research indicates that this compound can modulate neurotransmitter levels by inhibiting cholinesterases, which may have implications for neuropharmacology and toxicology. Such interactions are critical for understanding its potential therapeutic applications as well as safety profiles when used in various formulations.
Methyl N-(1-phenylpropan-2-yl)carbamate shares structural and functional similarities with other carbamates. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | C₁₃H₁₉NO₂ | Longer carbon chain; different alkoxy group |
| Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C₁₅H₂₃NO₂ | Bulky tert-butyl group; enhanced steric hindrance |
| Methyl N-(1-naphthalenemethyl)carbamate | C₁₁H₉NO₂ | Contains naphthalene moiety; distinct aromaticity |
Methyl N-(1-phenylpropan-2-yl)carbamate stands out due to its specific interactions with cholinergic systems, making it particularly relevant for studies related to neurochemistry and pharmacology. Its unique structure allows it to exhibit distinct biological activities compared to other carbamates.